molecular formula C10H9IO B3254529 6-Iodo-2-Tetralone CAS No. 239783-48-3

6-Iodo-2-Tetralone

Cat. No. B3254529
CAS RN: 239783-48-3
M. Wt: 272.08 g/mol
InChI Key: SEWYGJLCOWKXRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Iodo-2-Tetralone consists of a tetralone (a type of naphthalene) with an iodine atom attached at the 6th position .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 340.5±42.0 °C and a density of 1.757 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 6-Iodo-1-Tetralone : 6-Iodo-1-tetralone is synthesized as an important intermediate for the creation of 5-HT6 receptor antagonists. The synthesis involves a five-step process starting from tetrahydronaphthalene and includes acetylation, oximation of carbonyl, Beckman rearrangement, oxidation, and Sandmeyer reaction, yielding a total of 60% (Teng Da-wei, 2013).

  • Cost-Effective Synthesis of Related Compounds : 6,7-Dimethoxy-2-tetralone, a cyclic ketone related to 6-Iodo-2-Tetralone, can be synthesized cost-effectively. It is a starting material for dopaminergic compounds and is synthesized from 3,4-dimethoxyphenylacetic acid. The process involves ring iodination, Heck cross-coupling, and other steps, proving practical for large-scale synthesis (A. Qandil et al., 1999).

properties

IUPAC Name

6-iodo-3,4-dihydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWYGJLCOWKXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670462
Record name 6-Iodo-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

239783-48-3
Record name 6-Iodo-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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